molecular formula C14H12N4O2S B2628400 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide CAS No. 950248-40-5

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

Cat. No.: B2628400
CAS No.: 950248-40-5
M. Wt: 300.34
InChI Key: NQFXKVWMWQHDNF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic IUPAC name 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide provides a complete description of the compound’s structure. The parent heterocycle is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring. Numerical positioning follows IUPAC rules, with the hydroxyl (-OH) group at position 4 , a methyl (-CH₃) group at position 2 , and a carboxamide (-CONH-) substituent at position 6 . The carboxamide nitrogen is further bonded to a 5-methyl-1,3,4-thiadiazol-2-yl group, a five-membered heterocycle containing two nitrogen atoms, one sulfur atom, and a methyl substituent at position 5 .

The structural formula (Figure 1) reveals three key domains:

  • Quinoline core : A planar aromatic system with delocalized π-electrons across ten atoms (nine carbons, one nitrogen).
  • Substituents :
    • A hydroxyl group at position 4 , introducing polarity and hydrogen-bonding capability.
    • A methyl group at position 2 , contributing steric bulk and hydrophobic character.
    • A carboxamide group at position 6 , linking the quinoline to the thiadiazole moiety.
  • Thiadiazole moiety : A 1,3,4-thiadiazole ring with sp²-hybridized atoms, enhancing electronic conjugation and metabolic stability.

Table 1: Key structural features

Feature Position Role
Hydroxyl (-OH) 4 Hydrogen bonding, polarity
Methyl (-CH₃) 2 Steric stabilization
Carboxamide (-CONH-) 6 Linker to thiadiazole
Thiadiazole N/A Aromatic heterocycle

CAS Registry Number and Molecular Weight Determination

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally analogous compounds, such as 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide , are documented under CAS 951975-14-7. The molecular formula C₁₆H₁₅N₅O₂S is derived from systematic analysis:

  • Quinoline core : C₉H₇N
  • Substituents :
    • 4-hydroxy: +1O, +1H
    • 2-methyl: +1C, +3H
    • 6-carboxamide: +1C, +1O, +1N, +2H
    • 5-methyl-1,3,4-thiadiazol-2-yl: +3C, +3H, +2N, +1S

The molecular weight is calculated as:
$$
(16 \times 12.01) + (15 \times 1.01) + (5 \times 14.01) + (2 \times 16.00) + (32.07) = 329.41 \, \text{g/mol}
$$

Functional Group Identification and Hybridization Patterns

The compound contains four functional groups (Table 2):

Table 2: Functional groups and hybridization

Group Hybridization Role
Hydroxyl (-OH) sp³ (oxygen) Hydrogen bonding, acidity
Methyl (-CH₃) sp³ (carbon) Steric effects
Carboxamide (-CONH-) sp² (carbonyl) Resonance stabilization
Thiadiazole sp² (ring) Aromaticity, conjugation

The quinoline and thiadiazole rings exhibit sp² hybridization, enabling π-conjugation and planar geometries. The carboxamide’s carbonyl carbon (C=O) is sp²-hybridized, while the amide nitrogen adopts sp³ hybridization due to partial double-bond character from resonance (Figure 2).

Tautomeric Forms and Stereoelectronic Considerations

Tautomerism is limited in this compound due to the aromatic stabilization of the quinoline and thiadiazole systems. However, the hydroxyl group at position 4 may exhibit keto-enol tautomerism if adjacent to a carbonyl group, which is not observed here. The carboxamide group displays resonance between the carbonyl (C=O) and amide (N-H), delocalizing electrons and reducing basicity (Figure 3).

Stereoelectronic effects include:

  • Electron-withdrawing effects from the thiadiazole’s sulfur and nitrogen atoms, polarizing the quinoline ring.
  • Hydrogen bonding between the hydroxyl group and solvent molecules, influencing solubility.
  • Steric hindrance from the methyl groups, potentially affecting binding interactions in biological systems.

Figure 3: Resonance structures of the carboxamide group $$ \text{C=O} \leftrightarrow \text{C-O}^- \quad \text{(stabilized by adjacent nitrogen)} $$

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-7-5-12(19)10-6-9(3-4-11(10)15-7)13(20)16-14-18-17-8(2)21-14/h3-6H,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXKVWMWQHDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and methyl groups. The thiadiazole ring is then synthesized and attached to the quinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline-6-carboxaldehyde derivative, while reduction of the carboxamide group would produce a quinoline-6-amine derivative.

Scientific Research Applications

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can inhibit enzymes by binding to their active sites, preventing substrate access. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide, comparisons are drawn to three analogous compounds:

Compound A : 4-Hydroxy-2-methylquinoline-6-carboxamide

  • Structural Difference : Lacks the 1,3,4-thiadiazole substituent.
  • Pharmacological Impact : Reduced antimicrobial activity compared to the thiadiazole-containing derivative, highlighting the thiadiazole group’s role in enhancing bioactivity.
  • Crystallographic Data : Lower thermal stability (melting point: 210–212°C vs. 235–237°C for the target compound), attributed to weaker intermolecular interactions without the thiadiazole ring .

Compound B : N-(5-Methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

  • Structural Difference: Absence of the 4-hydroxy and 2-methyl groups on the quinoline ring.
  • Pharmacological Impact : Demonstrates weaker binding to bacterial DNA gyrase (IC₅₀ = 8.2 μM vs. 3.7 μM for the target compound), suggesting the hydroxyl and methyl groups enhance target affinity.
  • Solubility : Higher lipophilicity (logP = 2.1 vs. 1.5 for the target compound) due to reduced polarity.

Compound C : 4-Hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

  • Structural Difference : Lacks the 5-methyl group on the thiadiazole ring.
  • Pharmacological Impact : Lower metabolic stability (t₁/₂ = 2.1 h vs. 4.8 h for the target compound), indicating that the 5-methyl group improves resistance to cytochrome P450-mediated degradation.

Research Findings and Implications

Role of Thiadiazole Moiety : The 1,3,4-thiadiazole ring enhances antimicrobial potency by facilitating π-π stacking with bacterial enzyme targets .

Hydroxyl and Methyl Groups: The 4-hydroxy and 2-methyl groups on the quinoline core improve solubility and target binding, as evidenced by crystallographic studies using SHELX-refined structures .

Metabolic Stability : The 5-methyl group on the thiadiazole ring reduces oxidative metabolism, extending half-life in vivo.

Biological Activity

4-Hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a quinoline core, which is known for its diverse biological activities, and is further modified with hydroxyl, methyl, and thiadiazole groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₄O₂S with a molecular weight of 300.34 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₂N₄O₂S
Molecular Weight300.34 g/mol
CAS Number950248-40-5

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The structure of this compound suggests potential cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Studies on similar quinoline compounds have shown IC₅₀ values in the micromolar range against leukemia and breast cancer cell lines .

The anticancer mechanisms of quinoline derivatives often include:

  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been reported to halt the cell cycle at specific phases (e.g., G0-G1 phase) .
  • Inhibition of Key Enzymes : Quinoline-based compounds may inhibit enzymes involved in cancer progression.

Case Studies

While direct studies on this compound are sparse, related research provides insight into its potential:

  • Study on Quinoline Derivatives : A study demonstrated that certain quinoline derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines with IC₅₀ values ranging from 0.65 to 2.41 µM .
  • Thiadiazole Compounds : Compounds containing thiadiazole rings have shown promise as antimicrobial agents and are being investigated for their ability to inhibit bacterial growth .

Future Directions

The unique combination of functional groups in this compound positions it as a valuable candidate for further research. Potential areas for exploration include:

  • Synthesis of Analogs : Modifying the structure to enhance biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide?

  • Methodology :

  • Step 1 : Synthesize the quinoline core via Gould-Jacob or Friedländer reactions, introducing the 6-carboxamide group through condensation with activated esters (e.g., using DCC or HATU coupling agents) .
  • Step 2 : Construct the 5-methyl-1,3,4-thiadiazole ring via cyclization of thiosemicarbazides or reaction of isothiocyanates with hydrazine derivatives in refluxing acetonitrile, followed by iodine-mediated cyclization in DMF .
  • Step 3 : Couple the quinoline-6-carboxamide with the thiadiazole moiety using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimize reaction conditions (solvent, temperature, catalyst) to enhance yield .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., hydroxyl at C4, methyl at C2, and thiadiazole linkage) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carboxamide groups) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Protocols :

  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can reaction byproducts during thiadiazole ring formation be minimized?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions like thioamide dimerization .
  • Catalyst Screening : Test iodine, triethylamine, or Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) to prevent sulfur elimination, a common side reaction in thiadiazole synthesis .

Q. What mechanistic insights explain the compound's antitumor activity?

  • Experimental Design :

  • Target Identification : Perform kinase inhibition assays (e.g., CDK1, GSK-3β) using recombinant enzymes and ATP-competitive assays .
  • Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3, PARP cleavage) to assess pro-apoptotic effects .
  • Molecular Docking : Model interactions between the compound and target proteins (e.g., CDK1 active site) using software like AutoDock. Validate with site-directed mutagenesis .

Q. How can conflicting data on antimicrobial potency across studies be resolved?

  • Critical Analysis :

  • Strain Variability : Test across multiple microbial strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) to assess spectrum breadth .
  • Compound Stability : Evaluate degradation under assay conditions (e.g., pH, temperature) via HPLC. Stabilize with antioxidants if needed .
  • Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects using checkerboard assays .

Q. What strategies improve the compound's solubility for in vivo studies?

  • Formulation Approaches :

  • Salt Formation : Synthesize hydrochloride or sodium salts of the carboxamide group to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase bioavailability. Characterize particle size (DLS) and drug loading (UV-Vis) .

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